2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide

Physicochemical profiling Drug-likeness Lead optimization

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide (CAS 1282131-70-7, molecular formula C19H22ClN3O2, molecular weight 359.8 g/mol) is a synthetic small molecule belonging to the pyridazinone acetamide class. The compound is characterized by a 6-oxopyridazin-1(6H)-yl core bearing a 4-chlorophenyl substituent at position 3 and an N-cycloheptylacetamide side chain at position It has been disclosed as Reference Example 629 in US Patent 10,202,379, which describes compounds with antiviral effects, particularly growth inhibitory activity on influenza viruses via cap-dependent endonuclease inhibition.

Molecular Formula C19H22ClN3O2
Molecular Weight 359.8 g/mol
Cat. No. B4508073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide
Molecular FormulaC19H22ClN3O2
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H22ClN3O2/c20-15-9-7-14(8-10-15)17-11-12-19(25)23(22-17)13-18(24)21-16-5-3-1-2-4-6-16/h7-12,16H,1-6,13H2,(H,21,24)
InChIKeyNLFPMCBAJJKYRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Assessment of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide: A Differentiated Pyridazinone Acetamide for Targeted Lead Discovery


2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide (CAS 1282131-70-7, molecular formula C19H22ClN3O2, molecular weight 359.8 g/mol) is a synthetic small molecule belonging to the pyridazinone acetamide class . The compound is characterized by a 6-oxopyridazin-1(6H)-yl core bearing a 4-chlorophenyl substituent at position 3 and an N-cycloheptylacetamide side chain at position 1. It has been disclosed as Reference Example 629 in US Patent 10,202,379, which describes compounds with antiviral effects, particularly growth inhibitory activity on influenza viruses via cap-dependent endonuclease inhibition . The compound is listed among a family of pyridazinone derivatives explored for kinase inhibition, notably CDK2, in multiple patent families [1]. Available predominantly through specialty chemical suppliers as a research-grade screening compound, its procurement value lies in its distinct substitution pattern that occupies a unique position within the pyridazinone pharmacophore landscape, offering differentiation from both the unsubstituted phenyl analog and other halogen or alkylthio variants commonly found in commercial screening libraries.

Why Generic Pyridazinone Acetamide Substitution Is Not Advisable: The Structural Uniqueness of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide


The pyridazinone acetamide chemical space contains numerous commercially available analogs that differ subtly in phenyl ring substitution or N-alkyl chain identity, yet these minor variations produce substantial differences in predicted biological activity profiles and physicochemical properties. The 4-chlorophenyl substituent at the pyridazinone 3-position imparts distinct electronic character (Hammett σp = +0.23 for Cl) compared to the unsubstituted phenyl (σp = 0.00), 4-fluorophenyl (σp = +0.06), or 4-methylsulfanylphenyl (σp = 0.00) variants [1]. Simultaneously, the cycloheptyl group on the acetamide side chain provides a larger hydrophobic surface area and distinct conformational profile compared to the cyclohexyl, cyclooctyl, or linear alkyl alternatives found in closely related compounds [2]. PASS prediction analysis of pyridazinone analogs demonstrates that even single-atom substitutions at the 4-position of the phenyl ring can shift the probability of specific bioactivity profiles—for instance, altering predicted protein kinase inhibitor probability (Pa) by up to 0.1 units [3]. These structural determinants mean that direct substitution with a cheaper or more readily available analog cannot be assumed to preserve the target binding, selectivity, or physicochemical profile intended for a given screening or SAR program. The quantitative evidence below establishes specific, measurable differentiation dimensions that procurement decisions should consider.

Quantitative Differentiation Evidence: 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide vs. Closest Structural Analogs


Predicted Physicochemical Property Differentiation: Calculated logP and Molecular Descriptors vs. Closest Analogs

The target compound's calculated logP is approximately 4.1 (estimated by fragment-based methods for the substructure combination), positioning it between the more lipophilic 4-methylsulfanylphenyl analog (estimated logP ~3.8) and the less lipophilic 4-fluorophenyl analog (estimated logP ~3.2) [1]. The cycloheptyl group contributes approximately +0.5 logP units compared to a cyclohexyl analog and -0.3 units compared to a cyclooctyl analog based on π-system contributions of cycloalkane fragments [2]. The 4-chlorophenyl substituent increases molecular weight by 18 Da and polar surface area by approximately 0 Ų compared to the unsubstituted phenyl analog, while contributing a halogen bond donor capacity absent in the phenyl, 4-fluorophenyl, and 4-methylsulfanylphenyl variants [3]. These differences are quantifiable through standard computational chemistry workflows and directly impact membrane permeability predictions and formulation considerations.

Physicochemical profiling Drug-likeness Lead optimization

Predicted Kinase Inhibitor Activity Profile: PASS Prediction Comparison Across 4-Substituted Phenyl Pyridazinone Analogs

PASS (Prediction of Activity Spectra for Substances) analysis across pyridazinone derivatives reveals that the 4-chlorophenyl substituent is associated with elevated predicted probability for protein kinase inhibition (Pa values ranging from 0.55-0.70) compared to 4-fluorophenyl (Pa ~0.45-0.60) and unsubstituted phenyl (Pa ~0.35-0.50) variants [1]. Published PASS prediction data for pyridazinone derivatives shows that the protein kinase inhibitor prediction probability (Pa) for 4-chlorophenyl-substituted analogs reaches approximately 0.62, compared to approximately 0.50-0.55 for 4-fluorophenyl analogs and approximately 0.40-0.45 for unsubstituted phenyl analogs [2]. The pyridazinone scaffold is explicitly validated as a CDK2 inhibitor chemotype in multiple patent disclosures, with cycloheptyl and other cycloalkyl substituents at the N-1 acetamide position claimed for kinase selectivity modulation [3]. While the target compound lacks direct experimental IC50 data in public databases, the patent context (US 10,202,379) and the structural alignment with the CDK2 inhibitor pharmacophore support its prioritization over less substituted analogs for kinase-focused screening campaigns.

Kinase inhibition CDK2 PASS prediction In silico screening

Patent-Disclosed Antiviral Application Context: US 10,202,379 Reference Example 629 vs. Generic Pyridazinone Screening Compounds

The target compound is specifically enumerated as Reference Example 629 in US Patent 10,202,379 B2, which describes substituted 3-hydroxy-4-pyridone derivatives with cap-dependent endonuclease inhibitory activity and broad antiviral effects against influenza viruses . Other Reference Examples within the same patent family (e.g., Reference Example 463) demonstrated antiviral activity with EC50 values as low as 5 nM in cell-based assays [1]. The patent explicitly claims compounds with growth inhibitory activity on influenza viruses, establishing a documented intellectual property linkage between this specific structural series and a validated antiviral mechanism [2]. In contrast, generic pyridazinone screening compounds (e.g., N-cycloheptyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, CAS 898188-93-7) lack any patent association with a defined therapeutic target or mechanism, making target compound procurement valuable for organizations conducting freedom-to-operate analyses or seeking to build on disclosed antiviral SAR.

Antiviral drug discovery Influenza Cap-dependent endonuclease Patent SAR

Structural Topology Differentiation: Cycloheptyl Ring Conformation and Halogen Bonding Capacity vs. Non-Halogenated Analogs

The cycloheptyl ring adopts multiple low-energy conformations (chair, boat, and twist-chair) with interconversion barriers of approximately 1-3 kcal/mol at room temperature, providing greater conformational flexibility than the cyclohexyl ring (predominantly chair, barrier ~10 kcal/mol) but less than the cyclooctyl ring (multiple conformations with barriers <1 kcal/mol) [1]. This intermediate flexibility profile has been recognized in medicinal chemistry as potentially advantageous for optimizing enthalpic binding while retaining adequate entropic contributions [2]. The 4-chlorophenyl substituent provides a σ-hole-mediated halogen bonding capacity (calculated interaction energy approximately -1.0 to -3.0 kcal/mol with carbonyl oxygen acceptors) that is absent in the unsubstituted phenyl, 4-fluorophenyl, and 4-methylsulfanylphenyl analogs [3]. This halogen bond donor capability is particularly relevant for engaging backbone carbonyl groups in kinase hinge regions, where halogen bonds have been shown to contribute meaningfully to inhibitor potency and residence time.

Molecular recognition Halogen bonding Conformational analysis Structure-based design

Synthetic Accessibility and Scaffold Differentiation: Single-Step N-Alkylation vs. Multi-Step Analog Synthesis

The target compound's synthetic route involves condensation of 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl acetic acid or its activated ester with cycloheptylamine, representing a straightforward amide bond formation that can be executed in high yield under standard coupling conditions . The 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl acetic acid intermediate (CAS 86894-59-9, molecular weight 263.68 g/mol) is commercially available from multiple suppliers, enabling rapid analog generation . In contrast, the 4-fluorophenyl, 4-methylsulfanylphenyl, and 4-benzylpiperazinyl analogs require more complex synthetic sequences with lower overall yields due to additional protection/deprotection steps or less favorable coupling kinetics . The commercial availability of the key intermediate at >98% purity (as verified by HPLC and NMR by suppliers such as Bidepharm) provides a procurement advantage: researchers can obtain the target compound with batch-to-batch consistency and use the same intermediate to generate focused analog libraries without repeating the core pyridazinone synthesis.

Synthetic chemistry Scaffold diversification Library synthesis Procurement efficiency

Prioritized Research and Industrial Application Scenarios for 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide Based on Quantitative Differentiation Evidence


Antiviral Drug Discovery: Cap-Dependent Endonuclease Inhibitor Lead Optimization

The compound's specific enumeration as Reference Example 629 in US Patent 10,202,379 B2—which claims antiviral compounds with cap-dependent endonuclease inhibitory activity against influenza viruses—establishes a direct intellectual property linkage to a validated antiviral mechanism . Reference Example 463 from the same patent family demonstrated EC50 = 5 nM in influenza virus growth inhibition cell-based assays [1]. Procurement of the target compound enables medicinal chemistry teams to conduct structure-activity relationship (SAR) studies expanding on this patent disclosure, exploring modifications to the cycloheptylacetamide side chain while retaining the 4-chlorophenyl-pyridazinone core that is critical for endonuclease binding. This application is most relevant for organizations engaged in influenza antiviral development or seeking to evaluate the scope of the Shionogi patent family for freedom-to-operate assessment.

Kinase Inhibitor Medicinal Chemistry: CDK2-Focused Compound Library Expansion

The pyridazinone scaffold is a validated CDK2 inhibitor pharmacophore, with multiple patents (e.g., US 7,507,734) explicitly claiming pyridazinone derivatives bearing cycloheptyl substituents for CDK2 inhibition . PASS prediction analysis indicates that the 4-chlorophenyl substituent confers higher predicted protein kinase inhibition probability (Pa ~0.62) compared to 4-fluorophenyl (Pa ~0.50-0.55) or unsubstituted phenyl (Pa ~0.40-0.45) analogs [1]. The cycloheptyl group provides an intermediate conformational flexibility profile (~1-3 kcal/mol interconversion barrier) that has been recognized as favorable for balancing enthalpic and entropic contributions to kinase hinge-region binding [2]. Procurement of this compound is strategically justified for kinase inhibitor programs that need to explore halogen bonding interactions with the kinase hinge region while maintaining conformational adaptability in the solvent-exposed region.

Physicochemical Property-Driven Lead Identification: Halogen Bond-Enabled Fragment-Based Screening

The 4-chlorophenyl substituent provides a σ-hole-mediated halogen bond donor capability (calculated interaction energy approximately -1.0 to -3.0 kcal/mol with carbonyl oxygen acceptors) that is absent in the 4-fluorophenyl, unsubstituted phenyl, and 4-methylsulfanylphenyl analogs . The calculated logP of ~4.1 positions this compound in a lipophilicity range suitable for cell permeability without excessive promiscuity risk [1]. For fragment-based drug discovery (FBDD) or structure-guided design programs targeting proteins with halogen-bond-accepting sites (backbone carbonyls in kinase hinge regions, protein-protein interaction interfaces), procurement of this compound provides a validated halogen bond donor scaffold that cannot be replicated by the non-chlorinated analogs commonly found in commercial fragment libraries. The commercial availability of the key 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl acetic acid intermediate (CAS 86894-59-9) at >98% purity further enables rapid analog generation for SAR follow-up studies [2].

Compound Library Procurement: Differentiated Scaffold for High-Throughput Screening Diversity Sets

For organizations building or augmenting high-throughput screening (HTS) compound libraries, the target compound offers a distinct substitution pattern that is underrepresented in commercial screening collections . The combination of a 4-chlorophenyl group (providing halogen bonding capacity), a cycloheptyl ring (intermediate conformational flexibility), and a pyridazinone core (validated kinase and antiviral pharmacophore) creates a molecular recognition profile that is differentiated from the more common cyclohexyl, unsubstituted phenyl, and 4-fluorophenyl variants [1]. The single-step synthetic accessibility from commercially available intermediates enables cost-effective procurement at the milligram-to-gram scale required for HTS library inclusion. The compound's association with a specific patent family (US 10,202,379) provides additional procurement justification by linking it to a defined therapeutic hypothesis (antiviral endonuclease inhibition), reducing the proportion of 'nuisance' or untargeted compounds in screening collections [2].

Quote Request

Request a Quote for 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-cycloheptylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.